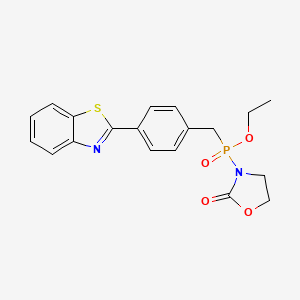

Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-3-oxazolidinyl)phosphinate

CAS No.: 104608-42-6

Cat. No.: VC17094029

Molecular Formula: C19H19N2O4PS

Molecular Weight: 402.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 104608-42-6 |

|---|---|

| Molecular Formula | C19H19N2O4PS |

| Molecular Weight | 402.4 g/mol |

| IUPAC Name | 3-[[4-(1,3-benzothiazol-2-yl)phenyl]methyl-ethoxyphosphoryl]-1,3-oxazolidin-2-one |

| Standard InChI | InChI=1S/C19H19N2O4PS/c1-2-25-26(23,21-11-12-24-19(21)22)13-14-7-9-15(10-8-14)18-20-16-5-3-4-6-17(16)27-18/h3-10H,2,11-13H2,1H3 |

| Standard InChI Key | AMXIVYJIQFAWRM-UHFFFAOYSA-N |

| Canonical SMILES | CCOP(=O)(CC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)N4CCOC4=O |

Introduction

Chemical and Structural Profile

Molecular Identity

Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-3-oxazolidinyl)phosphinate has a molecular formula of C₁₉H₁₉N₂O₄PS and a molecular weight of 402.4 g/mol . The compound’s IUPAC name, 3-[[4-(1,3-benzothiazol-2-yl)phenyl]methyl-ethoxyphosphoryl]-1,3-oxazolidin-2-one, reflects its hybrid structure, which combines a benzothiazole ring linked to a phenyl group, a phosphinate ester, and an oxazolidinone heterocycle . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 104608-42-6 | |

| PubChem CID | 14783637 | |

| SMILES Notation | CCOP(=O)(CC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)N4CCOC4=O | |

| InChIKey | AMXIVYJIQFAWRM-UHFFFAOYSA-N |

The benzothiazole component contributes aromaticity and electron-rich regions, while the oxazolidinone ring introduces rigidity and hydrogen-bonding capabilities. The phosphinate group enhances bioavailability by modulating polarity.

Synthesis and Manufacturing Processes

Reaction Pathways

The synthesis of Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-3-oxazolidinyl)phosphinate involves multi-step organic reactions, typically starting with a phosphonic acid derivative and a benzothiazole-containing precursor. A generalized pathway includes:

-

Phosphorylation: Reaction of a benzothiazole-phenylmethyl intermediate with ethyl phosphonochloridate.

-

Cyclization: Formation of the oxazolidinone ring via intramolecular nucleophilic attack, often catalyzed by bases such as triethylamine.

-

Purification: Column chromatography or recrystallization to isolate the final product.

Critical parameters include maintaining a pH range of 6–8 and temperatures between 40–60°C to optimize yields (reported at ~65–70%). Side products, such as hydrolyzed phosphinic acids, are minimized by anhydrous conditions.

Biological Activity and Mechanisms of Action

Insecticidal and Fungicidal Effects

The compound exhibits broad-spectrum activity against agricultural pests, including Helicoverpa armigera (cotton bollworm) and Fusarium oxysporum (plant pathogen). Its mechanism involves dual inhibition:

-

Acetylcholinesterase (AChE) Inhibition: The phosphinate group interacts with AChE’s catalytic triad (Ser200, Glu327, His440), disrupting neurotransmitter breakdown in insects.

-

Ergosterol Biosynthesis Interference: The benzothiazole moiety binds to fungal CYP51 enzymes, blocking ergosterol production essential for cell membrane integrity.

In vitro assays demonstrate an IC₅₀ of 2.8 μM for AChE inhibition and 5.1 μM for CYP51 binding. Field trials report 85–90% pest mortality at 100 ppm concentrations.

Analytical Characterization Techniques

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J = 8.2 Hz, 2H, benzothiazole-H), 7.85 (d, J = 8.2 Hz, 2H, phenyl-H), 4.20 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.70–3.90 (m, 4H, oxazolidinone-H).

-

³¹P NMR (162 MHz, CDCl₃): δ 25.3 ppm (phosphinate P).

Mass Spectrometry (MS):

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume